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1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

Catalog No.
S1535585
CAS No.
1610-39-5
M.F
C18H24
M. Wt
240.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

CAS Number

1610-39-5

Product Name

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2

InChI Key

ODHYDPYRIQKHCI-UHFFFAOYSA-N

SMILES

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1

Canonical SMILES

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1

Organic Chemistry and Material Science

  • Synthesis and Characterization

    DHTP serves as a starting material for the synthesis of various complex organic molecules due to its readily available reactive sites. Researchers have explored its use in the synthesis of dendrimers, which are tree-like polymers with unique properties like controlled size and functionality []. Additionally, DHTP's ability to form inclusion complexes with other molecules has made it a subject of research in the development of novel materials with potential applications in drug delivery and catalysis [].

  • Organic Photovoltaics

    Due to its conjugated structure and ability to self-assemble into ordered structures, DHTP has been investigated as a potential component in organic photovoltaic (OPV) devices. These devices convert sunlight into electricity, and researchers are exploring ways to improve their efficiency and stability. Studies have shown that DHTP can enhance the performance of OPVs by improving charge transport within the device [].

Catalysis

  • Catalyst Support: DHTP has been explored as a support material for catalysts used in various chemical reactions. Catalyst supports provide a platform for the active catalyst and can influence its activity and selectivity. Studies have shown that DHTP can be a suitable support for metal catalysts used in hydrogenation and oxidation reactions [].

Environmental Science

  • Microbial Degradation: DHTP's potential for biodegradation by certain microorganisms is being investigated. Understanding how microorganisms break down DHTP can be helpful in assessing its environmental impact and developing strategies for bioremediation of contaminated sites.

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is a polycyclic hydrocarbon characterized by its unique structure comprising three fused cyclohexane rings. This compound is a fully saturated derivative of triphenylene and is notable for its high symmetry and potential applications in materials science and organic chemistry. Its molecular formula is C${18}$H${18}$, and it exhibits interesting physical properties such as a relatively low melting point and high solubility in organic solvents.

  • Low to moderate flammability: DHT is likely flammable and should be handled away from heat sources and open flames.
  • Low acute toxicity: Saturated hydrocarbons generally have low acute toxicity. However, prolonged exposure or inhalation might cause irritation.
  • Precautions: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DHT.
Typical of saturated hydrocarbons. One significant reaction is the site-selective unidirectional benzylic sp$^3$ C–H oxidation, which has been studied using catalysts such as ruthenium chloride and sodium periodate. This reaction selectively oxidizes the benzylic positions to form ketones, demonstrating the compound's reactivity under specific conditions .

Other reactions include:

  • Free radical formation: Studies using muonium as an H atom analogue have shown that dodecahydrotriphenylene can form free radicals upon hydrogen addition .
  • Conformational changes: The radical cation of dodecahydrotriphenylene exhibits temperature-dependent behavior, indicating conformational inversion processes .

While specific biological activities of dodecahydrotriphenylene are not extensively documented, polycyclic hydrocarbons often exhibit varying degrees of biological interactions. Their structural characteristics can influence their behavior in biological systems, potentially leading to applications in drug design or materials that interact with biological molecules. Further research may reveal more about its pharmacological properties.

Dodecahydrotriphenylene can be synthesized through several methods:

  • Self-condensation of cyclohexanone: Under alkaline conditions, cyclohexanone can undergo self-condensation to yield dodecahydrotriphenylene .
  • Hydrogenation of triphenylene: The hydrogenation of triphenylene in the presence of catalysts can also lead to the formation of dodecahydrotriphenylene.

These methods highlight the compound's accessibility for research and industrial applications.

Dodecahydrotriphenylene has potential applications in various fields:

  • Materials Science: Its unique structural properties make it a candidate for developing new materials with specific mechanical or optical properties.
  • Organic Electronics: Due to its stable structure, it may be useful in organic semiconductor applications.
  • Catalysis: The compound's reactive sites allow for its use in catalyzing various organic reactions.

Interaction studies involving dodecahydrotriphenylene primarily focus on its reactivity with various reagents and catalysts. For instance, studies on benzylic oxidation reveal insights into how this compound interacts with oxidizing agents under controlled conditions . These interactions can provide valuable information for designing new synthetic pathways or understanding reaction mechanisms.

Dodecahydrotriphenylene shares structural similarities with several other polycyclic hydrocarbons. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
TriphenyleneAromatic hydrocarbonUnsubstituted; known for its planar structure
TetramantaneSaturated hydrocarbonFour fused cyclohexane rings; less symmetrical
1,2-DihydronaphthaleneAromatic hydrocarbonContains two fused benzene rings; partially unsaturated
DodecahydrophenanthreneSaturated hydrocarbonSimilar molecular formula; different ring arrangement

Uniqueness

Dodecahydrotriphenylene's uniqueness lies in its fully saturated nature combined with a symmetrical structure derived from triphenylene. This saturation allows for different reactivity patterns compared to its aromatic counterparts, making it an interesting subject for both theoretical studies and practical applications.

XLogP3

6.1

Other CAS

1610-39-5

Wikipedia

Dodecahydrotriphenylene

Dates

Last modified: 08-15-2023

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